4-bromo-N,N-diethylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of various bromobenzenesulfonamide derivatives has been explored in the literature. For instance, sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been synthesized and used as an oxidizing titrant in analytical applications . Another study reports the synthesis of N,N-dibromobenzenesulfonamide, which has been used as an effective brominating agent for carbanionic substrates under mild conditions . Additionally, the synthesis of a novel compound involving 4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide has been unexpectedly achieved through an aminohalogenation reaction . Furthermore, a series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for enzyme inhibition potential .
Molecular Structure Analysis
The molecular structure and vibrational spectroscopic properties of bromobenzenesulfonamide derivatives have been investigated using various experimental and computational methods. For example, the molecular structure, Hirshfeld surface analysis, and spectroscopic properties of a specific N-substituted benzenesulfonamide molecule were studied using DFT/B3LYP functional with the 6-311G(d,p) basis set . The study provided insights into the intramolecular hydrogen bonding interactions and electronic transitions within the molecule. Similarly, the structural and vibrational properties of nitrobenzenesulfonamide derivatives were determined using FT-IR, FT-Raman, and DFT quantum chemical calculations .
Chemical Reactions Analysis
The reactivity of N,N-dibromobenzenesulfonamide has been explored in various chemical reactions. It has been used as a brominating agent for different substrates, and its reaction with dihydropyran has been investigated, leading to the formation of a mixture of stereoisomers . These studies highlight the versatility of bromobenzenesulfonamide derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzenesulfonamide derivatives are closely related to their molecular structure. The novel compound mentioned earlier crystallizes in the monoclinic space group and has been characterized by various spectroscopic techniques . The enzyme inhibition studies of synthesized N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides revealed their potential as inhibitors for acetylcholinesterase and α-glucosidase, with IC50 values in the micromolar range . Additionally, NMR spectroscopic and molecular modelling methods have been used to investigate the inclusion of a bromobenzenesulfonamide derivative into beta-cyclodextrin, which is relevant for drug delivery applications .
Scientific Research Applications
Synthesis and Structural Applications
Chemokine Receptor CCR5 Antagonists : Compounds related to 4-bromo-N,N-diethylbenzenesulfonamide have been investigated for their potential as CCR5 antagonists, which are relevant in the prevention and control of HIV infection in humans. The synthesis process involves multiple steps, including the reaction of N-Benzyl-4-piperidone and further reactions to yield novel compounds (Cheng De-ju, 2014).
Zinc Phthalocyanine Derivatives : Derivatives of 4-bromo-N,N-diethylbenzenesulfonamide have been synthesized and characterized for their potential in photodynamic therapy, particularly in the treatment of cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are appropriate for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and In Silico Studies : New N-substituted derivatives have been synthesized and evaluated for their enzyme inhibition potential. These compounds have shown efficacy against enzymes like acetylcholinesterase and α-glucosidase, with potential implications in medicinal chemistry (Riaz, 2020).
Analytical Applications
- Sodium N-bromo-p-nitrobenzenesulfonamide (Bromamine-N) : A derivative of 4-bromo-N,N-diethylbenzenesulfonamide, bromamine-N, is useful as an oxidizing titrant in analytical chemistry. It has been employed in direct titrations of various substances, including ascorbic acid and glutathione, demonstrating simplicity, rapidity, and accuracy in analytical procedures (Gowda et al., 1983).
Photophysical and Photochemical Properties
- Zinc(II) Phthalocyanine Substituted with Benzenesulfonamide Units : The study of zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units containing a Schiff base has revealed important photophysical and photochemical properties. These properties make such compounds potential candidates for photodynamic therapy in cancer treatment [(Öncül, Öztürk, & Pişkin, 2022)](https://consensus.app/papers/spectroscopic-properties-zincii-phthalocyanine-öncül/85e9a5694a0350ccbffb507c581d0af1/?utm_source=chatgpt).
Anticancer and Antibacterial Applications
Anticancer Property : Derivatives of 4-bromo-N,N-diethylbenzenesulfonamide have been explored for their anticancer properties. A novel compound synthesized through aminohalogenation reaction displayed potential for use in anticancer applications (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Antibacterial and Lipoxygenase Inhibition Studies : Sulfonamides bearing a 1,4-benzodioxin ring synthesized from 4-bromo-N,N-diethylbenzenesulfonamide derivatives exhibited antibacterial potential and were also assessed for their inhibitory potential against Lipoxygenase enzyme, relevant for inflammatory ailments (Abbasi et al., 2017).
Heterocyclic Synthesis
- Synthesis of Novel Heterocyclic Compounds : 4-Acetyl-N, N-diethylbenzenesulfonamide has been used to synthesize various heterocyclic compounds, including pyrazoles, triazolopyrimidines, and others. These compounds align with the features of the sulfonamide pharmacophore, acting as Cyclooxygenase inhibitors, and have potential in drug development (Hassan, 2014).
Safety And Hazards
While specific safety and hazard information for 4-bromo-N,N-diethylbenzenesulfonamide was not found, general precautions for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping the compound in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
4-bromo-N,N-diethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGTZJXYAAGKQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324256 | |
Record name | 4-Bromo-N,N-diethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N-diethylbenzenesulfonamide | |
CAS RN |
90944-62-0 | |
Record name | 90944-62-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-N,N-diethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-N,N-diethylbenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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